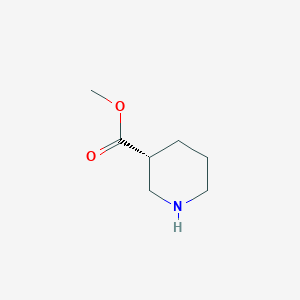

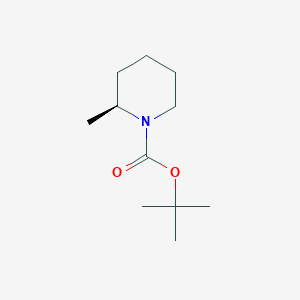

(R)-Methyl piperidine-3-carboxylate

Übersicht

Beschreibung

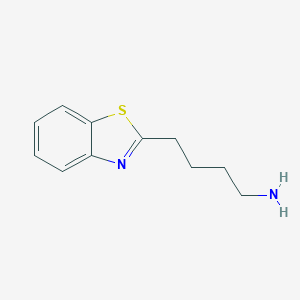

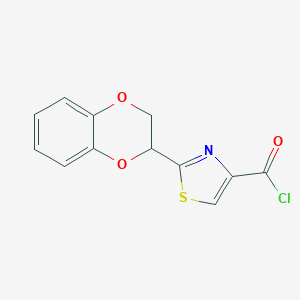

"(R)-Methyl piperidine-3-carboxylate" is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with the nitrogen atom functioning as a heteroatom. This compound has drawn interest in various fields of chemistry and pharmacology due to its utility as a building block in organic synthesis and potential biological activities.

Synthesis Analysis

The synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are related to "(R)-Methyl piperidine-3-carboxylate," involves converting piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into their corresponding β-keto esters. These esters are then treated with N,N-dimethylformamide dimethyl acetal, followed by reactions with various N-mono-substituted hydrazines to afford target compounds (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of diastereomeric complexes formed by (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid provides insights into the stereochemistry and conformational preferences of these compounds. The crystal structure reveals distinct components linked by hydrogen bonding, with the piperidinium rings adopting a chair conformation (Bartoszak-Adamska et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "(R)-Methyl piperidine-3-carboxylate" can be explored through its analogs' behavior in various reactions. For instance, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of amino acids showcases the compound's versatility in forming structurally complex and functionally diverse derivatives (Boto et al., 2001).

Physical Properties Analysis

The physical properties of "(R)-Methyl piperidine-3-carboxylate" and related compounds can be inferred from their structural characteristics. For instance, the study on the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate highlights the importance of hydrogen bonding and C-H...π interactions in stabilizing the compound's physical structure (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of "(R)-Methyl piperidine-3-carboxylate," can be explored through kinetic studies of similar compounds. For example, the gas-phase elimination kinetics of ethyl piperidine‐3‐carboxylate and its derivatives provide valuable insights into their stability and reactivity under various conditions (Monsalve et al., 2006).

Wissenschaftliche Forschungsanwendungen

The methods of application or experimental procedures would depend on the specific synthesis pathway being used, and could involve various types of chemical reactions, such as condensation reactions, substitution reactions, or others .

The results or outcomes obtained would also depend on the specific research context. In a pharmaceutical synthesis, for example, the outcome might be the successful production of a desired drug molecule .

The methods of application or experimental procedures would depend on the specific synthesis pathway being used, and could involve various types of chemical reactions, such as condensation reactions, substitution reactions, or others .

The results or outcomes obtained would also depend on the specific research context. In a pharmaceutical synthesis, for example, the outcome might be the successful production of a desired drug molecule .

The methods of application or experimental procedures would depend on the specific synthesis pathway being used, and could involve various types of chemical reactions, such as condensation reactions, substitution reactions, or others .

The results or outcomes obtained would also depend on the specific research context. In a pharmaceutical synthesis, for example, the outcome might be the successful production of a desired drug molecule .

Safety And Hazards

Zukünftige Richtungen

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles is an important goal for the chemical industry . In particular, substituted chiral piperidines are prominent targets due to their prevalence in medicinally relevant compounds and their precursors . Therefore, the future directions of “®-Methyl piperidine-3-carboxylate” could be focused on the development of more efficient and sustainable methods for its synthesis.

Eigenschaften

IUPAC Name |

methyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568098 | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl piperidine-3-carboxylate | |

CAS RN |

164323-85-7 | |

| Record name | Methyl (3R)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164323-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)